3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved results, thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Research involving similar structures has demonstrated antimicrobial potential. For instance, the study on quinazolinones derivatives, which share structural features with 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, showed antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for antimicrobial applications (Naganagowda & Petsom, 2011).
Cytotoxic Activity
Another area of research is the synthesis and evaluation of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These compounds have shown significant cytotoxicity against several human cancer cell lines, highlighting the potential for developing anticancer therapies based on similar chemical structures (Adhami et al., 2014).
Inhibition of VEGFR-2 Kinase Activity
Compounds related to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in inhibiting angiogenesis, which is crucial for cancer progression and other diseases characterized by abnormal blood vessel growth (Borzilleri et al., 2006).
Selective Sensing Materials
Research on derivatives of similar compounds has led to the development of selective sensing materials for detecting trace amounts of chromium in various samples. This indicates potential applications in environmental monitoring and the development of sensors based on the chemical properties of this compound and its derivatives (Hajiaghababaei et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they can induce various molecular and cellular changes .
Action Environment
It’s worth noting that the efficacy of any compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Cellular Effects
The cellular effects of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide are also not well studied. Thiazole derivatives have been found to have a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-3-1-2-11(8-12)14(20)19-15-18-13(9-21-15)10-4-6-17-7-5-10/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVOHXULJUIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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